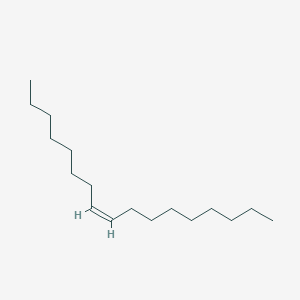
(8Z)-heptadec-8-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8Z)-heptadec-8-ene is an unsaturated hydrocarbon with the molecular formula C17H34. It is characterized by a double bond located at the 8th carbon atom in the Z (cis) configuration. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8Z)-heptadec-8-ene can be achieved through several methods. One common approach involves the reaction of methylmagnesium iodide with (Z)-7-hexadecenal to obtain (Z)-8-heptadecene-2-alcohol, which is then esterified . This method highlights the use of Grignard reagents and subsequent esterification reactions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic hydrogenation and isomerization reactions to produce the compound efficiently. The specific conditions, such as temperature, pressure, and catalysts used, are optimized to maximize production while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(8Z)-heptadec-8-ene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Catalytic hydrogenation is a typical reduction reaction for alkenes.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkenes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution can oxidize this compound to form diols.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) can reduce the double bond to form heptadecane.
Substitution: Halogenation using bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4) can add bromine atoms across the double bond.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of heptadecane.
Substitution: Formation of dibromoheptadecane.
Applications De Recherche Scientifique
(8Z)-heptadec-8-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its role in biological systems and potential as a biomarker.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of lubricants, surfactants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of (8Z)-heptadec-8-ene involves its interaction with various molecular targets and pathways. In biological systems, it can undergo enzymatic transformations that lead to the formation of bioactive metabolites. These metabolites can interact with cellular receptors and enzymes, modulating various physiological processes. The specific pathways involved depend on the context of its application, such as its role in lipid metabolism or as a signaling molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
(8Z,11Z,14Z)-Heptadecatrienal: Another unsaturated hydrocarbon with multiple double bonds.
(5Z,8Z,11Z,14Z,17Z)-Eicosapentaenoic acid: A polyunsaturated fatty acid with five double bonds.
Dodec-8Z-en-1-ol: An alcohol with a double bond at the 8th carbon.
Uniqueness
(8Z)-heptadec-8-ene is unique due to its specific double bond configuration and chain length. This configuration imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Propriétés
Formule moléculaire |
C17H34 |
|---|---|
Poids moléculaire |
238.5 g/mol |
Nom IUPAC |
(Z)-heptadec-8-ene |
InChI |
InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h15,17H,3-14,16H2,1-2H3/b17-15- |
Clé InChI |
BIQKRILZMDQPHI-ICFOKQHNSA-N |
SMILES |
CCCCCCCCC=CCCCCCCC |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCC |
Synonymes |
(Z)-8-heptadecene 8-heptadecene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















